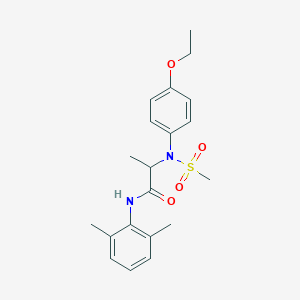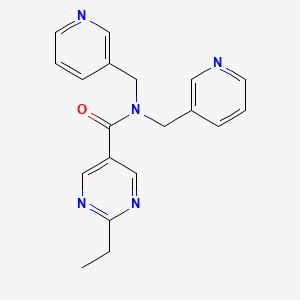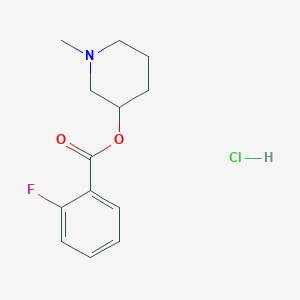![molecular formula C19H29N3O5 B3970934 2,6-dimethyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3970934.png)
2,6-dimethyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine oxalate
描述
2,6-dimethyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DM-235 and belongs to the class of morpholine derivatives. DM-235 has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. In
科学研究应用
DM-235 has been extensively studied for its potential therapeutic applications. One of the most promising applications of DM-235 is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. DM-235 has been shown to have neuroprotective effects and can prevent neuronal death caused by oxidative stress and inflammation. Additionally, DM-235 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Another potential application of DM-235 is in the treatment of pain and inflammation. DM-235 has been shown to have potent analgesic and anti-inflammatory effects in animal models. These effects are thought to be mediated by the inhibition of the pro-inflammatory cytokines and enzymes involved in the inflammatory response.
作用机制
The exact mechanism of action of DM-235 is not fully understood, but it is thought to involve the modulation of several signaling pathways. DM-235 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, DM-235 has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
DM-235 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, DM-235 has been shown to improve mitochondrial function and to increase the expression of antioxidant enzymes. DM-235 has also been shown to inhibit the production of reactive oxygen species (ROS) and to reduce oxidative damage to cellular components, such as lipids, proteins, and DNA.
实验室实验的优点和局限性
One of the main advantages of DM-235 for lab experiments is its high purity and stability. DM-235 can be obtained in high yield and purity, which makes it ideal for use in experiments that require precise dosing and accurate measurements. Additionally, DM-235 has been shown to have low toxicity and to be well-tolerated in animal models.
One of the limitations of DM-235 for lab experiments is its limited solubility in water. This can make it difficult to administer DM-235 to animals or to use it in certain types of experiments. Additionally, DM-235 has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on DM-235. One area of research is the development of novel formulations of DM-235 that can improve its solubility in water and enhance its bioavailability. Another area of research is the investigation of the potential therapeutic applications of DM-235 in humans. Clinical trials are needed to determine the safety and efficacy of DM-235 in humans and to identify its optimal dosing and administration regimens. Additionally, further research is needed to fully understand the mechanism of action of DM-235 and to identify its molecular targets. This information could be used to develop more potent and selective analogs of DM-235 with improved therapeutic properties.
属性
IUPAC Name |
2,6-dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O.C2H2O4/c1-14-11-20(12-15(2)21-14)17-6-9-19(10-7-17)13-16-5-3-4-8-18-16;3-1(4)2(5)6/h3-5,8,14-15,17H,6-7,9-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLIKXLRYBAUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=N3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B3970860.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-4-nitrobenzamide](/img/structure/B3970862.png)

![1-[1-(2-nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3970878.png)

![5-(3-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3970889.png)
![2-{4-[1-(2-furylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970893.png)
![4-[4-methyl-5-nitro-6-(4-phenyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B3970916.png)
![2-[(3-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3970922.png)

![[(4-(2-fluorophenyl)-5-{[methyl(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B3970927.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(4-morpholinylsulfonyl)benzoyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3970943.png)

